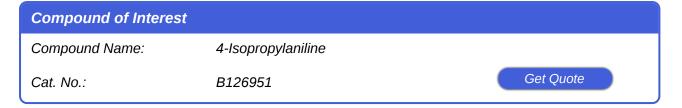


# Spectroscopic Profile of 4-Isopropylaniline: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for **4-isopropylaniline** (p-cumidine), a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition and a logical framework for spectral interpretation.

## **Spectroscopic Data Summary**

The quantitative spectroscopic data for **4-isopropylaniline** are summarized in the tables below, providing a clear reference for compound identification and characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **4-Isopropylaniline** 



Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
6.99	d	2H	8.4	Ar-H (ortho to NH <sub>2</sub> )
6.64	d	2H	8.4	Ar-H (meta to NH <sub>2</sub> )
3.55	S	2H	-	-NH <sub>2</sub>
2.81	sept	1H	6.9	-CH(CH <sub>3</sub> ) <sub>2</sub>
1.20	d	6Н	6.9	-CH(CH₃)₂

Solvent: CDCl<sub>3</sub>, Spectrometer Frequency: 400 MHz

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **4-Isopropylaniline** 

Chemical Shift (δ) ppm	Assignment	
144.9	Ar-C (ipso to NH <sub>2</sub> )	
137.2	Ar-C (ipso to isopropyl)	
127.5	Ar-CH (meta to NH <sub>2</sub> )	
115.3	Ar-CH (ortho to NH <sub>2</sub> )	
33.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	
24.2	-CH(CH <sub>3</sub> ) <sub>2</sub>	

Solvent:  $CDCl_3$ , Spectrometer Frequency: 100 MHz

# Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 4-Isopropylaniline



Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode	Functional Group
3430, 3350	Strong, Sharp	N-H Symmetric & Asymmetric Stretch	Primary Amine (-NH <sub>2</sub> )
3050 - 3020	Medium	C-H Stretch	Aromatic
2960 - 2870	Strong	C-H Stretch	Isopropyl group
1620	Strong	N-H Scissoring	Primary Amine (-NH <sub>2</sub> )
1515	Strong	C=C Stretch	Aromatic Ring
825	Strong	C-H Out-of-plane Bend	p-disubstituted benzene

Sample Preparation: Liquid Film

#### Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Isopropylaniline** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
135	31.6	[M] <sup>+</sup> (Molecular Ion)
120	100.0	[M-CH₃] <sup>+</sup> (Base Peak)
93	5.4	[M-C₃H <sub>6</sub> ] <sup>+</sup>
77	6.1	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV

#### **Experimental Protocols**

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

## **NMR Spectroscopy**



A solution of **4-isopropylaniline** (approximately 10-20 mg) was prepared in deuterated chloroform (CDCl<sub>3</sub>, ~0.7 mL). The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube.  $^{1}$ H and  $^{13}$ C NMR spectra were recorded on a 400 MHz spectrometer. The chemical shifts were referenced to the residual solvent peak of CDCl<sub>3</sub> ( $\delta$  7.26 ppm for  $^{1}$ H and  $\delta$  77.16 ppm for  $^{13}$ C). For the  $^{1}$ H NMR spectrum, a standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration. For the  $^{13}$ C NMR spectrum, a proton-decoupled pulse sequence was employed to obtain singlets for each carbon atom.

#### Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat **4-isopropylaniline** was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-600 cm<sup>-1</sup> by co-adding 32 scans at a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

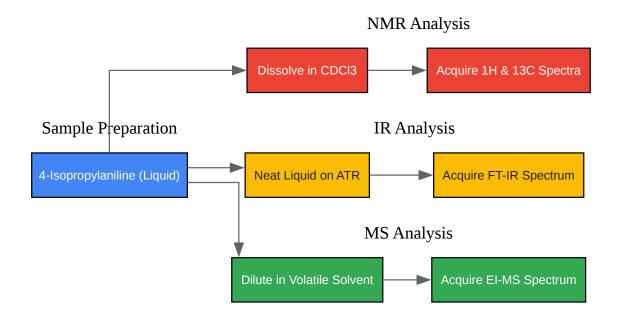
#### **Mass Spectrometry (MS)**

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of **4-isopropylaniline** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the instrument. The molecules were ionized by a beam of electrons with an energy of 70 eV. The resulting ions were accelerated and separated by a mass analyzer, and their mass-to-charge ratios (m/z) and relative abundances were recorded.

# Visualization of Experimental Workflows and Data Analysis

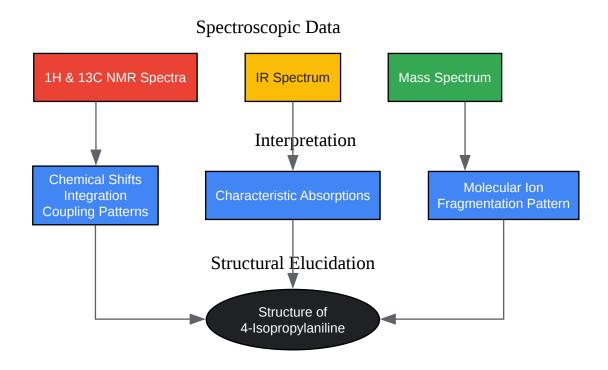
The following diagrams illustrate the logical flow of the spectroscopic analysis of **4-isopropylaniline**.





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Diagram 1: General experimental workflow for spectroscopic analysis.



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